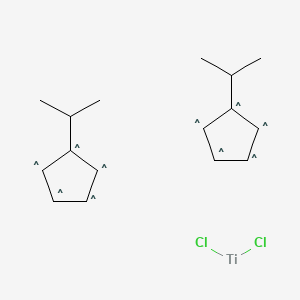

Dichlorure de bis(isopropylcyclopentadiényl)titane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(isopropylcyclopentadienyl)titanium dichloride is a catalyst for the radical cyclization of epoxides and a reagent for the conversion of enynes to bicyclic cyclopentenones . It is also used in organometallic and organic synthesis .

Synthesis Analysis

The synthesis of Bis(isopropylcyclopentadienyl)titanium dichloride involves a series of steps. In a four-neck flask, under water-bath cooling conditions, 280 milliliters of glycol dimethyl ethers, 143g titanium tetrachloride, 108g diethylamine, and 116g cyclopentadiene are added successively. The mixture is heated up to 60°C and incubated for 6 hours. The resulting reddish-brown suspensoid is then cooled and filtered. The filter cake is washed with alcohol. The crude product is purified using chloroform and toluene as mixed solvents .Molecular Structure Analysis

The molecular structure of Bis(isopropylcyclopentadienyl)titanium dichloride is represented by the formula [ (C 3 H 7 )C 5 H 4] 2 TiCl 2 . The SMILES string representation isCl [Ti]Cl.CC (C) [C]1 [CH] [CH] [CH] [CH]1.CC (C) [C]2 [CH] [CH] [CH] [CH]2 . Chemical Reactions Analysis

Bis(isopropylcyclopentadienyl)titanium dichloride is used as a catalyst for the radical cyclization of epoxides and as a reagent for the conversion of enynes to bicyclic cyclopentenones . It also shows electrochemical behavior in the absence and presence of amide or alkyne derivatives .Physical And Chemical Properties Analysis

Bis(isopropylcyclopentadienyl)titanium dichloride appears as red crystals . It has a melting point of 171-173°C . The compound’s molecular weight is 333.12 .Applications De Recherche Scientifique

C16H22Cl2Ti\text{C}{16}\text{H}{22}\text{Cl}_2\text{Ti}C16H22Cl2Ti

et une masse molaire de 333,12 g/mol, a suscité l'intérêt dans divers domaines en raison de ses propriétés et de sa réactivité uniques .Conclusion

Dichlorure de bis(isopropylcyclopentadiényl)titane: continue d'inspirer la curiosité scientifique dans diverses disciplines. Sa polyvalence, sa réactivité et ses propriétés uniques en font un sujet d'étude et d'innovation précieux . Au fur et à mesure que la recherche progresse, nous pourrions découvrir encore plus d'applications pour ce composé fascinant.

Safety and Hazards

Bis(isopropylcyclopentadienyl)titanium dichloride is classified as a warning hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Relevant Papers Unfortunately, the search did not retrieve specific papers related to Bis(isopropylcyclopentadienyl)titanium dichloride .

Mécanisme D'action

Target of Action

Bis(isopropylcyclopentadienyl)titanium dichloride is an organometallic compound Organometallic compounds are generally known to interact with various biological targets, including enzymes and other proteins, due to their unique structural and electronic properties .

Mode of Action

Organometallic compounds often act as catalysts in chemical reactions . They can facilitate reactions by providing an alternative reaction pathway with a lower activation energy .

Biochemical Pathways

Organometallic compounds can influence a wide range of biochemical pathways due to their ability to interact with various biological targets .

Pharmacokinetics

The compound is a solid at room temperature and has a melting point of 171-173 °c . These properties may influence its bioavailability.

Result of Action

As an organometallic compound, it may have diverse effects depending on its specific targets and the nature of its interactions with these targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Bis(isopropylcyclopentadienyl)titanium dichloride. For instance, temperature can affect the compound’s physical state and reactivity . Additionally, the compound’s interaction with other substances in its environment can influence its stability and activity .

Propriétés

InChI |

InChI=1S/2C8H11.2ClH.Ti/c2*1-7(2)8-5-3-4-6-8;;;/h2*3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTIYOSDNUJYPV-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.Cl[Ti]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.